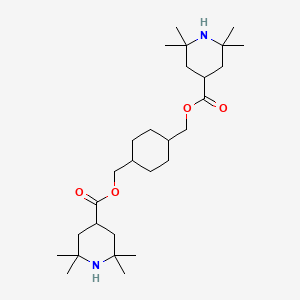
alpha-Methyl-N-(3-phenyl-2-propenyl)benzeneethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha-Methyl-N-(3-phenyl-2-propenyl)benzeneethanamine: is an organic compound with the chemical formula C18H21N and a molecular weight of 251.37 g/mol . This compound is also known by other names such as N-cinnamyl-methylphenethylamine . It is a derivative of phenethylamine, a class of compounds known for their stimulant effects on the central nervous system .
Méthodes De Préparation
The synthesis of alpha-Methyl-N-(3-phenyl-2-propenyl)benzeneethanamine can be achieved through various methods. One common synthetic route involves the reaction of benzylamine with cinnamaldehyde under appropriate reaction conditions . Another method involves the bromination of cinnamyl alcohol using phosphorus tribromide in the presence of pyridine , followed by amination with phenylisopropylamine and subsequent crystallization with hydrochloric acid . These methods can be adjusted based on specific experimental designs and conditions.
Analyse Des Réactions Chimiques
alpha-Methyl-N-(3-phenyl-2-propenyl)benzeneethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using agents like or .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce secondary amines .
Applications De Recherche Scientifique
alpha-Methyl-N-(3-phenyl-2-propenyl)benzeneethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of certain chemicals and materials
Mécanisme D'action
The mechanism of action of alpha-Methyl-N-(3-phenyl-2-propenyl)benzeneethanamine involves its interaction with neurotransmitter receptors in the central nervous system. It is believed to act as a stimulant by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This leads to increased levels of monoamine neurotransmitters, such as dopamine and serotonin, in the synaptic cleft, resulting in enhanced neurotransmission .
Comparaison Avec Des Composés Similaires
alpha-Methyl-N-(3-phenyl-2-propenyl)benzeneethanamine can be compared with other phenethylamine derivatives, such as:
Phenethylamine: The parent compound, known for its stimulant effects.
Methamphetamine: A potent central nervous system stimulant with a similar structure but different pharmacological properties.
Amphetamine: Another stimulant with a structure closely related to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and pharmacological properties compared to other phenethylamine derivatives .
Propriétés
Formule moléculaire |
C18H21N |
|---|---|
Poids moléculaire |
251.4 g/mol |
Nom IUPAC |
1-phenyl-N-[(E)-3-phenylprop-2-enyl]propan-2-amine |
InChI |
InChI=1S/C18H21N/c1-16(15-18-11-6-3-7-12-18)19-14-8-13-17-9-4-2-5-10-17/h2-13,16,19H,14-15H2,1H3/b13-8+ |
Clé InChI |
NMMSKGCUFGCREC-MDWZMJQESA-N |
SMILES isomérique |
CC(CC1=CC=CC=C1)NC/C=C/C2=CC=CC=C2 |
SMILES canonique |
CC(CC1=CC=CC=C1)NCC=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768145.png)






![3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide](/img/structure/B13768174.png)

